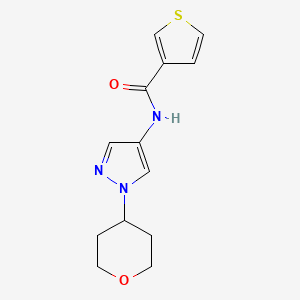

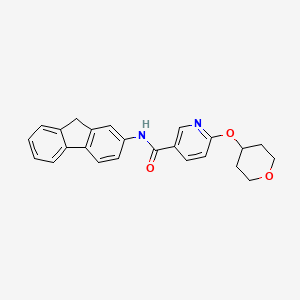

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, commonly known as THPPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. THPPT is a synthetic compound that belongs to the class of pyrazole derivatives and has a molecular weight of 366.46 g/mol.

科学的研究の応用

Synthesis and Chemical Modifications

Heterocyclic Synthesis : The compound has been utilized as a precursor in the synthesis of diverse heterocyclic compounds, including pyrazoles, isoxazoles, and others. These derivatives exhibit a range of biological activities, underscoring the compound's versatility as a chemical scaffold (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Catalytic Approaches : Various catalytic approaches have been employed to synthesize functionalized thiophene-based pyrazole amides. These methodologies highlight the compound's role in facilitating the development of novel materials with potential applications in nonlinear optical properties and electronic structures (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Biological Activities

Antimicrobial Activity : Thiophene-pyrazole carboxamides synthesized from N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide have demonstrated significant antimicrobial properties against a range of bacteria and fungi. This suggests potential for developing new antimicrobial agents (Prabhudeva, Vivek, & Kumar, 2019).

Enzyme Inhibitor Activity : Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, prepared from reactions involving N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, have shown activity as acetylcholinesterase enzyme inhibitors, indicating potential therapeutic applications for neurodegenerative diseases (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).

作用機序

Target of Action

The primary target of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide, also known as TAK-418, is the lysine-specific demethylase 1 (LSD1) enzyme . LSD1 is an enzyme that demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) . Dysregulation of histone H3 lysine 4 (H3K4) methylation is associated with various disorders such as autism spectrum disorders (ASD), schizophrenia, and Alzheimer’s disease .

Mode of Action

TAK-418 inhibits the LSD1 enzyme activity, but it has minimal impact on the LSD1-cofactor complex . TAK-418 and T-448, by inhibiting brain LSD1 enzyme activity, consistently improved social deficits in animal models of neurodevelopmental disorders without causing thrombocytopenia .

Biochemical Pathways

The inhibition of LSD1 enzyme activity by TAK-418 affects the methylation status of histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) . This can lead to changes in gene expression, which can have downstream effects on cellular functions and behaviors .

Pharmacokinetics

The compound’s ability to inhibit lsd1 activity in the brain suggests that it can cross the blood-brain barrier .

Result of Action

TAK-418 improved social deficits in animal models of neurodevelopmental disorders . Moreover, TAK-418 improved memory deficits caused by aging or amyloid precursor protein overexpression . This suggests that miR-137 modulation may be involved in memory improvement by LSD1 inhibition .

特性

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-13(10-3-6-19-9-10)15-11-7-14-16(8-11)12-1-4-18-5-2-12/h3,6-9,12H,1-2,4-5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINZFEAVTPNXLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)

![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)